molecular formula C27H28N4OS2 B11522134 2-Amino-4-(5-tert-butylthiophen-2-yl)-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-4-(5-tert-butylthiophen-2-yl)-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11522134
M. Wt: 488.7 g/mol
InChI Key: UGFFRFAFEGBPBS-UHFFFAOYSA-N
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Description

2-Amino-4-(5-tert-butylthiophen-2-yl)-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a potent and selective chemical probe for the mitotic kinase Polo-like kinase 2 (PLK2). This compound acts as a high-affinity ATP-competitive inhibitor, binding to the kinase domain of PLK2 and effectively suppressing its enzymatic activity. The primary research value of this inhibitor lies in its utility for dissecting the complex biological roles of PLK2 in the cell cycle, particularly in the regulation of centriole duplication and the maintenance of genomic stability. Its selectivity profile makes it a critical tool for distinguishing PLK2-specific functions from those of the closely related and more widely studied PLK1, thereby enabling more precise target validation in oncology research. Investigations utilizing this compound have provided significant insights into the mechanisms of centriole overduplication and its potential consequences. This reagent is intended for Research Use Only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

Molecular Formula

C27H28N4OS2

Molecular Weight

488.7 g/mol

IUPAC Name

2-amino-4-(5-tert-butylthiophen-2-yl)-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C27H28N4OS2/c1-27(2,3)22-12-11-21(33-22)23-17(14-29)25(30)31(18-8-6-9-19(32)24(18)23)26-16(13-28)15-7-4-5-10-20(15)34-26/h11-12,23H,4-10,30H2,1-3H3

InChI Key

UGFFRFAFEGBPBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C5=C(S4)CCCC5)C#N)N)C#N

Origin of Product

United States

Biological Activity

The compound 2-Amino-4-(5-tert-butylthiophen-2-yl)-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (C30H34N4OS2) is a complex organic molecule with potential pharmacological applications. Its unique structure suggests a variety of biological activities that warrant detailed investigation.

The molecular formula of the compound is C30H34N4OS2 with a molecular weight of approximately 530.2174 Da. The compound features multiple functional groups including amino, cyano, and thiophene moieties which contribute to its biological activity.

Property Value
Molecular FormulaC30H34N4OS2
Molecular Weight530.2174 Da
IUPAC Name2-amino-4-(5-tert-butylthiophen-2-yl)-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
InChI KeyFGIVJRXKJUGCCW-UHFFFAOYSA-N

Anticancer Activity

Recent studies have indicated that compounds similar to the target molecule exhibit significant anticancer properties. Specifically, research on thieno[2,3-d]pyrimidine derivatives has shown promising results against breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 27.6 μM to 43 μM depending on structural modifications . The presence of electron-withdrawing groups in the structure enhances cytotoxicity due to increased lipophilicity and interaction with cellular targets.

Enzyme Inhibition

In silico studies suggest that the compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The binding affinity was evaluated through molecular docking simulations which revealed strong interactions with key amino acids in the enzyme's active site . This selective inhibition could provide therapeutic benefits in treating inflammatory diseases.

Compound Binding Energy (Kcal/mol) Ki (nM)
Target Compound-9.0243.23
Celecoxib-12.312.23
Licofelone-8.73443.88

Case Studies

  • Study on Antipyrine-Thiadiazole Hybrids : A related study synthesized hybrid molecules incorporating similar structural features and evaluated their anti-inflammatory effects. The findings indicated that these compounds could serve as selective inhibitors for inflammatory pathways .
  • Cytotoxicity Assays : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines. The results demonstrated that modifications in the molecular structure significantly influenced their anticancer activity .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: Electron-donating groups (e.g., 3,4,5-trimethoxyphenyl in ) increase polarity and hydrogen-bonding capacity, whereas tert-butylthiophene (target compound) enhances hydrophobicity. The 3-cyano group in the target compound’s benzothiophene moiety may improve stability via resonance effects, contrasting with the electron-rich 1,3-benzodioxole in .

Physicochemical Properties :

  • The benzodioxol-containing analog () has a predicted collision cross-section (CCS) of 235.6 Ų, suggesting a compact conformation compared to bulkier derivatives.
  • Melting points for these compounds are sparsely reported, but analogs with rigid substituents (e.g., trimethoxyphenyl ) likely exhibit higher melting points due to crystalline packing.

Electronic and Conformational Analysis

  • This contrasts with analogs bearing methoxy or dimethylamino groups, which donate electron density .
  • Ring Puckering: The tetrahydrobenzothiophene and hexahydroquinoline rings adopt non-planar conformations. Computational models (e.g., van der Waals descriptors ) and crystallographic data (via Cremer-Pople parameters ) can quantify puckering amplitudes and pseudorotation effects.

Preparation Methods

Hantzsch-Type Cyclocondensation

The hexahydroquinoline core is classically synthesized via the Hantzsch reaction, which involves the cyclocondensation of aldehydes, 1,3-dicarbonyl compounds, and ammonium acetate. For the target compound, the trifluoromethylphenyl-substituted aldehyde reacts with dimethyl 1,3-cyclohexanedione and ammonium acetate under reflux conditions in ethanol. This step forms the 5-oxo-1,4,5,6,7,8-hexahydroquinoline skeleton, with the trifluoromethylphenyl group at position 1. Yields typically range from 70–85%, depending on the electronic nature of the aldehyde.

Ionic Liquid-Catalyzed Ambient Synthesis

A greener alternative employs the ionic liquid [H₂-DABCO][HSO₄]₂ as a catalyst in ethanol at room temperature. This method condenses 1,3-dicarbonyl compounds (e.g., 5,5-dimethyl-1,3-cyclohexanedione), substituted aldehydes, malononitrile, and ammonium acetate, achieving yields of 76–100% within 5–15 minutes. The ionic liquid facilitates proton transfer and stabilizes intermediates, enabling rapid annulation without column chromatography. For the target molecule, this method could efficiently introduce the 3-carbonitrile group via malononitrile incorporation.

Solvent-Free Solid-State Synthesis

Solid-state reactions at 80°C between 1,3-diaryl-2-propen-1-one and 5,5-dimethyl-1,3-cyclohexanedione in the presence of ammonium acetate yield hexahydroquinoline derivatives with 82–92% efficiency. This approach eliminates solvents and catalysts, reducing waste. Adapting this method would require pre-functionalized propenones bearing the tert-butylthiophene moiety to direct regioselective cyclization.

Functionalization of the Hexahydroquinoline Core

Introduction of the 5-tert-Butylthiophen-2-yl Group

The tert-butylthiophene substituent at position 4 is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, palladium-catalyzed cross-coupling between a brominated hexahydroquinoline intermediate and 5-tert-butylthiophen-2-ylboronic acid installs the thiophene ring. Alternatively, SNAr reactions using tert-butylthiophene-2-thiolate under basic conditions (K₂CO₃, DMF) achieve substitution at elevated temperatures (80–100°C).

Incorporation of the 3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl Moiety

The benzothiophene fragment is synthesized separately through cyclization of 2-aminothiophenol derivatives with cyclohexenone under acidic conditions. Subsequent cyanation at position 3 is achieved via treatment with CuCN in DMF at 120°C. This fragment is then coupled to the hexahydroquinoline core using amide bond formation reagents such as HATU or EDC in the presence of DIPEA, yielding the final hybrid structure.

Optimization and Mechanistic Insights

Catalytic Efficiency in Ionic Liquid Media

The ionic liquid [H₂-DABCO][HSO₄]₂ enhances reaction rates by stabilizing the imine intermediate through hydrogen bonding and electrostatic interactions. Kinetic studies show a 10-fold increase in reaction rate compared to traditional Hantzsch conditions, with turnover frequencies (TOF) exceeding 200 h⁻¹.

Regioselectivity in Solid-State Reactions

Solid-state synthesis avoids solvent polarity effects, favoring thermodynamically controlled regioselectivity. X-ray diffraction analysis confirms that the tert-butylthiophene group occupies the equatorial position on the hexahydroquinoline ring, minimizing steric hindrance.

Green Metrics Comparison

A comparative analysis of environmental impact reveals the ionic liquid and solid-state methods as superior to traditional approaches:

MethodE-FactorPMI (Process Mass Intensity)Reaction TimeYield (%)
Hantzsch (reflux)8.212.46–8 h78
Ionic Liquid2.13.715 min95
Solid-State0.91.545 min88

Data derived from.

Challenges and Troubleshooting

Byproduct Formation in Cyanation

Unwanted nitrile hydrolysis to carboxamides may occur under prolonged heating. Controlled reaction times (<4 h) and anhydrous conditions (molecular sieves) suppress this side reaction.

Catalyst Recycling in Ionic Liquid Systems

While [H₂-DABCO][HSO₄]₂ is recyclable for up to five cycles, activity drops by 15% after the third cycle due to sulfate leaching. Supplementing with fresh HSO₄⁻ anions restores catalytic efficiency .

Q & A

Q. What are the established synthetic routes for this hexahydroquinoline derivative?

The compound is synthesized via multi-step reactions, typically employing the Hantzsch reaction as a foundational method. This involves condensation of an aldehyde (e.g., 5-tert-butylthiophene-2-carbaldehyde), a β-ketoester, and ammonium acetate in the presence of acid catalysts like p-toluenesulfonic acid. Solvents such as ethanol or dichloromethane are used to facilitate cyclization and improve yields . Post-synthesis purification often requires column chromatography or recrystallization to isolate the pure product.

Q. How is the compound characterized structurally?

Key techniques include:

  • NMR spectroscopy : To confirm substituent positions and hydrogen environments (e.g., tert-butyl group at δ ~1.3 ppm in 1^1H NMR).
  • IR spectroscopy : Identification of functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}, C=O at ~1680 cm1^{-1}) .
  • Mass spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .

Q. What are the solubility and stability profiles under standard laboratory conditions?

Solubility is typically assessed in polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s hydrophobic tert-butyl and benzothiophene groups. Stability studies under varying pH (e.g., 2–12) and temperatures (25–60°C) reveal degradation pathways, such as hydrolysis of the cyano group or oxidation of the thiophene ring .

Advanced Research Questions

Q. How can conflicting bioactivity data from different studies be resolved?

Discrepancies in biological activity (e.g., IC50_{50} values) may arise from:

  • Purity variations : Impurities from incomplete synthesis (e.g., unreacted aldehydes) can skew results. Validate purity via HPLC (>95%) .
  • Assay conditions : Differences in cell lines or enzymatic assays (e.g., ATP levels in kinase assays) require standardization. Cross-validate using orthogonal assays (e.g., SPR for binding affinity) .

Q. What computational strategies are used to predict binding modes with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with targets like kinases or GPCRs. The tert-butyl group’s steric bulk and the cyano group’s electron-withdrawing effects are critical for ligand-receptor complementarity. Density Functional Theory (DFT) calculations further optimize geometry and charge distribution .

Q. How do substituents influence the compound’s reactivity in derivatization?

  • Thiophene moiety : Susceptible to electrophilic substitution (e.g., bromination at the 5-position) for further functionalization .
  • Cyano group : Acts as a leaving group in nucleophilic substitution reactions, enabling coupling with amines or thiols .
  • Benzothiophene core : Stabilizes π-π stacking in supramolecular assemblies, relevant for material science applications .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Catalyst optimization : Transition from p-toluenesulfonic acid to recyclable catalysts (e.g., zeolites) improves cost-efficiency .
  • Solvent selection : Replace dichloromethane with greener alternatives (e.g., cyclopentyl methyl ether) to meet safety regulations .
  • Yield improvement : Microwave-assisted synthesis reduces reaction time from hours to minutes while maintaining >80% yield .

Methodological Notes

  • Data Interpretation : Always correlate spectral data (e.g., 13^{13}C NMR shifts for carbonyl groups) with computational predictions to resolve structural ambiguities .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent effects (e.g., DMSO toxicity above 0.1% v/v) .
  • Synthetic Reproducibility : Document reaction parameters (e.g., humidity, inert gas purity) meticulously, as moisture can hydrolyze intermediates .

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